molecular formula C12H13NO3 B1296642 1-N-Cbz-3-pyrrolidinone CAS No. 130312-02-6

1-N-Cbz-3-pyrrolidinone

Cat. No.: B1296642
CAS No.: 130312-02-6
M. Wt: 219.24 g/mol
InChI Key: LMHWEUQNJRXMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N-Cbz-3-pyrrolidinone is typically synthesized by reacting 3-pyrrolidinone with the chloride of the N-tert-butoxycarbonyl protecting group (Cbz) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran . The general reaction scheme is as follows:

3-Pyrrolidinone+Cbz-ClThis compound\text{3-Pyrrolidinone} + \text{Cbz-Cl} \rightarrow \text{this compound} 3-Pyrrolidinone+Cbz-Cl→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-N-Cbz-3-pyrrolidinone undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding 3-pyrrolidinone.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-N-Cbz-3-pyrrolidinol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-Pyrrolidinone

    Reduction: 1-N-Cbz-3-pyrrolidinol

    Substitution: Various N-substituted derivatives

Mechanism of Action

The primary mechanism of action of 1-N-Cbz-3-pyrrolidinone involves its role as a protecting group. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-Carbobenzyloxy-3-pyrrolidinone
  • 3-Oxo-1-pyrrolidinecarboxylic acid, phenylmethyl ester
  • 3-Oxopyrrolidine-1-carboxylic acid benzyl ester
  • N-Benzyloxycarbonyl-3-pyrrolidinone

Uniqueness

1-N-Cbz-3-pyrrolidinone is unique due to its specific structure and properties, which make it an effective protecting group for amines. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .

Biological Activity

1-N-Cbz-3-pyrrolidinone, also known as 1-benzyloxycarbonyl-3-pyrrolidinone, is an organic compound with the molecular formula C12H13NO3C_{12}H_{13}NO_3 and a molecular weight of 219.24 g/mol. This compound is part of the n-alkylpyrrolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It interacts with various enzymes by binding to their active sites, inhibiting their function. Notably, it has been shown to inhibit specific proteases, affecting cellular signaling pathways and gene expression.
  • Cell Signaling Modulation : The compound modulates key signaling proteins, which can lead to alterations in cellular metabolism and physiological responses.

Pharmacological Properties

This compound has been studied for its potential in various therapeutic applications:

  • Antioxidant Activity : This compound demonstrates antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in experimental models.
  • Antimicrobial Activity : Research indicates that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Case Studies and Experimental Data

A series of studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines (e.g., MCF-7 and HeLa cells), showing promising anticancer activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent biological effects against these cell lines .
  • Animal Models : Dosage effects were observed in animal studies where low doses resulted in minimal toxicity while effectively modulating biochemical pathways. Higher doses were associated with more pronounced effects but also increased adverse reactions.

Metabolic Pathways

The metabolism of this compound involves liver enzymes, particularly cytochrome P450 isoforms, which convert it into various metabolites that may also exhibit biological activity. The compound's stability under standard laboratory conditions allows for consistent results in experimental settings .

Safety and Toxicology

While this compound is generally regarded as safe at therapeutic doses, it can cause skin irritation and serious eye damage upon contact. Therefore, handling precautions are necessary during laboratory use .

Applications in Scientific Research

The versatility of this compound extends to various fields:

  • Chemical Synthesis : It serves as a protecting group for amines in peptide synthesis, facilitating selective reactions crucial for drug development.
  • Pharmaceutical Development : The compound is utilized in synthesizing biologically active molecules, including potential drug candidates targeting protease inhibition and other therapeutic areas .

Q & A

Q. What are the standard synthetic routes for 1-N-Cbz-3-pyrrolidinone, and how do reaction conditions influence yield and purity?

Basic:
this compound is typically synthesized via acylation of 3-pyrrolidinone using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N). A common procedure involves dissolving 3-pyrrolidinone in dichloromethane (DCM) or THF, followed by dropwise addition of Cbz-Cl at 0–5°C. The reaction is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup .

Advanced:
Optimization studies reveal that solvent choice and temperature significantly affect regioselectivity and byproduct formation. For instance, ionic liquids (e.g., [BMIM][BF₄]) can enhance reaction rates and reduce side reactions compared to traditional solvents like DCM . GC-MS analysis of crude mixtures often detects trace impurities such as N-overacylated derivatives, necessitating purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize this compound and resolve spectral data contradictions?

Basic:
Routine characterization includes:

  • IR spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for both the pyrrolidinone and Cbz groups .
  • ¹H NMR : Key signals include the benzyl CH₂ (δ ~5.1 ppm) and pyrrolidinone protons (δ ~2.5–3.5 ppm) .

Advanced:
Discrepancies in molecular ion intensity (e.g., low-abundance [M+H]⁺ in GC-MS) can arise from thermal instability during analysis. Complementary techniques like HRMS-ESI or X-ray crystallography (if crystalline derivatives are synthesized) provide unambiguous confirmation . For example, crystallographic data for related spiro-piperidine compounds demonstrate the utility of X-ray in resolving stereochemical ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic:
The compound is stable at room temperature when stored in airtight containers under inert gas (N₂/Ar). Degradation products (e.g., free pyrrolidinone) form upon prolonged exposure to moisture or acidic conditions .

Advanced:
Accelerated stability studies (40°C/75% RH) show a 10% degradation over 30 days, with LC-MS identifying hydrolyzed byproducts (e.g., benzyl alcohol and 3-pyrrolidinone). Storage with molecular sieves (3Å) extends shelf life by reducing residual moisture .

Q. How is this compound utilized in the synthesis of complex heterocycles?

Basic:
It serves as a precursor for N-protected pyrrolidine intermediates in pharmaceuticals. For example, coupling with aryl halides via Buchwald-Hartwig amination yields bioactive spiroquinolines .

Advanced:
In transition-metal catalysis, the Cbz group facilitates enantioselective transformations. A case study demonstrates its use in synthesizing [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates via Pd-catalyzed cross-coupling, achieving >90% enantiomeric excess (ee) with chiral ligands .

Q. How can researchers address contradictions in reported spectral data for derivatives of this compound?

Basic:
Cross-validate data using multiple techniques (e.g., IR, NMR, and HRMS). For instance, conflicting ¹³C NMR assignments for the Cbz carbonyl can be resolved by comparing chemical shifts with structurally analogous compounds like N-Benzoyl-4-piperidone .

Advanced:
Computational methods (DFT calculations) predict NMR chemical shifts and vibrational frequencies, aiding in reconciling experimental discrepancies. A study on 1-acyl-spiropiperidines used B3LYP/6-31G(d) to assign ambiguous signals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic:
Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause respiratory irritation .

Advanced:
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing toxic gases (CO, NOₓ). Emergency procedures include neutralization with sodium bicarbonate for spills and evacuation protocols for thermal runaway scenarios .

Q. How does the choice of protecting group impact downstream reactivity in pyrrolidinone derivatives?

Basic:
The Cbz group offers orthogonal deprotection (H₂/Pd-C or TFA) compared to Boc (acid-labile) or Fmoc (base-labile) groups, enabling sequential functionalization in multi-step syntheses .

Advanced:
Comparative studies show that Cbz-protected pyrrolidinones exhibit higher stability in radical reactions compared to acetylated analogs, making them preferable for photoredox catalysis .

Q. What analytical strategies validate the purity of this compound for pharmacological studies?

Basic:
HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) achieves baseline separation of impurities. Acceptance criteria: ≥98% purity .

Advanced:
Chiral HPLC or SFC (supercritical fluid chromatography) is mandatory for enantiopure derivatives. A recent method using Chiralpak IA-3 achieved resolution of R and S isomers with a 95:5 hexane/isopropanol mobile phase .

Q. What are the emerging applications of this compound in biocatalysis?

Basic:
Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes one enantiomer, yielding chiral building blocks for drug candidates .

Advanced:
Immobilized whole-cell biocatalysts (e.g., E. coli expressing nitrilase) enable gram-scale synthesis of (S)-configured pyrrolidinones with >99% ee, reducing reliance on metal catalysts .

Q. How should researchers design experiments to explore novel reactivity of this compound?

Basic:
Apply the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control experiments; Outcome: product yield/purity) to structure hypothesis-driven studies .

Advanced:
High-throughput screening (HTS) with robotic liquid handlers identifies optimal catalysts/solvents. For example, a 96-well plate screening of 20 ligands and 5 solvents accelerated the discovery of a Ru-catalyzed asymmetric hydrogenation protocol .

Properties

IUPAC Name

benzyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWEUQNJRXMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340057
Record name 1-N-Cbz-3-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-02-6
Record name Benzyl 3-oxopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130312-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Cbz-3-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

150 ml of oxalic acid chloride was added to 2 liters of dichloromethylene. 245 ml of dimethylsulfoxide was gradually added at -70° to -50° C. in a stream of argon. 70.67 g of N-(N-(benzyloxycarbonyl)-3-pyrrolidinol dissolved in dichloromethylene was dropped. After gradual dropping of 720 ml of triethylamine, the mixture was raised to room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with dichloromethylene, followed by removal of the solvent by distillation under reduced pressure. The residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate), thereby obtaining 66.55 g of the intended compound.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
720 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 12-L, 3 neck round bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen bubbler was charged with 351 g (1.61 mol) of benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate (intermediate 1, Step A), 6 L of dichloromethane, 500 g of powdered molecular sieves, and 400 g (3.41 mol) of N-methylmorpholine-N-oxide. The resultant suspension was stirred at ambient temperature and to this was added 12.9 g (0.0367 mol) of tetrapropylammonium perruthenate. The reaction temperature was kept at or below 30° C. with a cold water bath. The mixture was stirred at ambient temperature for 2 h. The mixture was poured onto a plug of 5 kg of silica gel and eluted with 10% ethyl acetate/dichloromethane to give the title compound as an orange oil.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
351 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A dichloromethane (40 ml) solution of 16.58 ml (233.6 mmol) of dimethyl sulfoxide was added dropwise to a dichloromethane (200 ml) solution of 10.19 ml (116.8 mmol) of oxalyl chloride at −78° C., and the mixture was stirred for 10 minutes at the same temperature. To the reaction solution was added dropwise a solution of 23.50 g of literary known 1-benzyloxycarbonyl-3-hydroxypyrrolidine in 200 ml of dichloromethane at −78° C., followed by 60 minutes of stirring at the same temperature. This solution was mixed with 74.02 ml (531.1 mmol) of triethylamine at −78° C., and stirred for 60 minutes at the same temperature and then at room temperature for 60 minutes. After completion of the reaction, 500 ml of water was added dropwise to the reaction solution, and the organic layer was separated. The aqueous layer was washed with dichloromethane (100 ml×2), and combined organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 20.1 g (86%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=1:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74.02 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
16.58 mL
Type
reactant
Reaction Step Four
Quantity
10.19 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-N-Cbz-3-pyrrolidinone
Reactant of Route 3
1-N-Cbz-3-pyrrolidinone
Reactant of Route 4
1-N-Cbz-3-pyrrolidinone
Reactant of Route 5
1-N-Cbz-3-pyrrolidinone
Reactant of Route 6
1-N-Cbz-3-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.